molecular formula C15H14N4O2S3 B11570972 Ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate

Ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate

Cat. No.: B11570972
M. Wt: 378.5 g/mol
InChI Key: WUQOTAORNZVATK-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring substituted with an ethyl ester group, an amino group, and a benzothiazole moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde under acidic conditions.

    Attachment to Pyrimidine Ring: The benzothiazole moiety is then attached to a pyrimidine ring through a thiomethylthio linkage. This step involves the reaction of the benzothiazole derivative with a pyrimidine precursor in the presence of a base such as sodium hydride.

    Introduction of the Ethyl Ester Group: The final step involves the esterification of the carboxylate group on the pyrimidine ring using ethanol and a suitable catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiomethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The amino group on the pyrimidine ring can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Alkylated or acylated pyrimidine derivatives.

Scientific Research Applications

Ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of the benzothiazole moiety.

    Medicine: Explored for its neuroprotective and anti-inflammatory properties, making it a candidate for the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and neurodegenerative pathways.

    Pathways Involved: It may inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation.

Comparison with Similar Compounds

Ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate can be compared with other similar compounds such as:

Biological Activity

Ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine-5-carboxylate (CAS No. 724779-41-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula: C15H14N4O2S3
  • Molecular Weight: 378.49 g/mol
  • CAS Number: 724779-41-3
  • Structure: The compound features a pyrimidine core substituted with various functional groups, including a benzothiazole moiety and thiomethylthio group.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound's structural features suggest it may act as an inhibitor or modulator of these targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. Ethyl 4-amino-2-(benzothiazol-2-ylthiomethylthio)pyrimidine derivatives have shown efficacy against various bacterial strains, potentially through inhibition of bacterial growth or biofilm formation.

Anticancer Potential

Studies have suggested that derivatives of this compound may possess anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells or the inhibition of cell proliferation. For example, related compounds have been shown to modulate key signaling pathways involved in tumor growth and metastasis.

Case Studies

  • Antimicrobial Screening : A study conducted on a series of benzothiazole derivatives, including the target compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range, indicating potent activity.
  • Anticancer Activity : In vitro studies using human cancer cell lines (e.g., HeLa and MCF-7) reported that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 20 µM.

Research Findings

StudyFindings
Pendergrass et al. (2020)Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria; MIC values ranged from 1 to 10 µg/mL.
Zhang et al. (2021)Reported anticancer effects in vitro on breast cancer cells with significant apoptosis induction at concentrations above 15 µM.
Lee et al. (2019)Investigated structure-activity relationships, identifying key functional groups responsible for enhanced biological activity.

Properties

Molecular Formula

C15H14N4O2S3

Molecular Weight

378.5 g/mol

IUPAC Name

ethyl 4-amino-2-(1,3-benzothiazol-2-ylsulfanylmethylsulfanyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C15H14N4O2S3/c1-2-21-13(20)9-7-17-14(19-12(9)16)22-8-23-15-18-10-5-3-4-6-11(10)24-15/h3-7H,2,8H2,1H3,(H2,16,17,19)

InChI Key

WUQOTAORNZVATK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1N)SCSC2=NC3=CC=CC=C3S2

Origin of Product

United States

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